(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
The compound “(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[322]nonan-7-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one” involves multiple steps, including the formation of the diazabicyclo[3.2.2]nonane core, the attachment of the 3-methylbut-2-enyl group, and the incorporation of the 5-methylimidazo[1,2-a]pyridine-2-carbonyl moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its ability to interact with specific molecular targets.
Industry
In industry, it may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of “(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazabicyclo[3.2.2]nonane derivatives, imidazo[1,2-a]pyridine derivatives, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)9-10-24-17-8-7-16(20(24)26)11-23(12-17)21(27)18-13-25-15(3)5-4-6-19(25)22-18/h4-6,9,13,16-17H,7-8,10-12H2,1-3H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLUCRNACJTTOE-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)N3CC4CCC(C3)N(C4=O)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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